molecular formula C7H14N2O4S2 B2795009 N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide CAS No. 2097882-93-2

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide

Cat. No.: B2795009
CAS No.: 2097882-93-2
M. Wt: 254.32
InChI Key: SAWNDEZGQZTKMT-UHFFFAOYSA-N
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Description

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide is a versatile chemical compound with unique properties that make it ideal for various scientific research applications. This compound is known for its stability and reactivity, making it a valuable tool in the study of chemical reactions and the development of new materials.

Preparation Methods

The synthesis of N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide involves several steps. The primary synthetic route includes the reaction of isothiazolidine-2,2-dioxide with ethylamine, followed by the introduction of an ethenesulfonamide group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s reactivity and stability .

Scientific Research Applications

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide is widely used in scientific research due to its unique properties In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies In biology, it is used to investigate enzyme inhibition and protein-ligand interactionsAdditionally, in the industry, it is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide can be compared with other similar compounds, such as N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethanesulfonamide and N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)propylsulfonamide. These compounds share similar structural features but differ in their functional groups, which can affect their reactivity and applications. The uniqueness of this compound lies in its ethenesulfonamide group, which enhances its stability and reactivity compared to its analogs.

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S2/c1-2-14(10,11)8-4-6-9-5-3-7-15(9,12)13/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNDEZGQZTKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)NCCN1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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